molecular formula C20H19N5O B1666546 Acodazole CAS No. 79152-85-5

Acodazole

Cat. No.: B1666546
CAS No.: 79152-85-5
M. Wt: 345.4 g/mol
InChI Key: YHHUQUILBRTPTF-UHFFFAOYSA-N
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Preparation Methods

Acodazole is synthesized through a series of chemical reactions involving imidazoquinoline derivatives. The specific synthetic routes and reaction conditions are detailed in various research articles. For example, one method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to prepare a mother liquor with a concentration of 40 mg/mL . Industrial production methods are not widely documented, but they likely involve similar synthetic routes on a larger scale.

Chemical Reactions Analysis

Acodazole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.

    Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively covered in the literature.

    Substitution: this compound can undergo substitution reactions, particularly involving its imidazoquinoline structure.

Common reagents and conditions for these reactions vary, but they typically involve standard laboratory reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Acodazole exerts its effects by intercalating into DNA, which disrupts DNA replication . This mechanism is similar to other antineoplastic agents that target DNA. The molecular targets and pathways involved include the DNA replication machinery, which is essential for cell division and proliferation.

Comparison with Similar Compounds

Acodazole is similar to other imidazoquinoline derivatives, such as nocodazole and miconazole. it is unique in its specific structure and the extent of its cardiotoxicity . Nocodazole, for example, exerts its effects by depolymerizing microtubules, while miconazole is primarily an antifungal agent

Similar Compounds

This compound’s unique structure and mechanism of action make it a compound of interest in scientific research, despite its limitations.

Properties

CAS No.

79152-85-5

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide

InChI

InChI=1S/C20H19N5O/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26/h4-11,23-24H,1-3H3

InChI Key

YHHUQUILBRTPTF-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C

Isomeric SMILES

CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C

Canonical SMILES

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C

Appearance

Solid powder

Key on ui other cas no.

79152-85-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

55435-65-9 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acodazole, NSC 305884;  NSC-305884;  NSC305884

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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